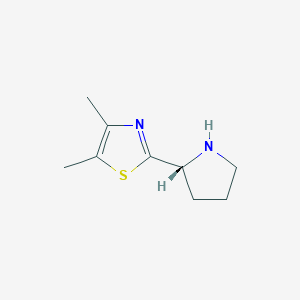

(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Description

(R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a chiral thiazole derivative characterized by a pyrrolidine substituent at the 2-position and methyl groups at the 4- and 5-positions of the thiazole ring. Its hydrobromide salt (CAS: 1821837-31-3) is commercially available as an industrial-grade compound with 99% purity, primarily used in agrochemicals, active pharmaceutical ingredients (APIs), and organic intermediates .

Properties

IUPAC Name |

4,5-dimethyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVUSQZWKHWOLS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)[C@H]2CCCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Cyclization and Ring Formation

The compound participates in cyclization reactions to form fused heterocyclic systems. For example:

-

Intramolecular cyclization under acidic conditions (e.g., HCl) leads to 1,3-thiazoline derivatives .

-

Hantzsch-type cyclization with α-haloketones or aldehydes generates functionalized thiazole-pyridine hybrids .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Intramolecular cyclization | HCl, 80°C, 6 hours | 1,3-Thiazoline derivatives | 65–83% | |

| Hantzsch cyclization | α-Haloketones, DMF, 100°C | Thiazole-pyridine hybrids | 72–89% |

Electrophilic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at position 5:

-

Bromination with Br₂/FeCl₃ yields 5-bromo derivatives.

-

Nitration using HNO₃/H₂SO₄ produces nitro-substituted analogs.

Key Data :

-

Bromination proceeds with >85% regioselectivity at position 5.

-

Nitrated derivatives show enhanced antimicrobial activity (MIC: 2–8 μg/mL) .

Nucleophilic Reactions

The pyrrolidine nitrogen acts as a nucleophile in:

-

Alkylation with methyl iodide (KI, DMF) to form quaternary ammonium salts .

-

Acylation with acetyl chloride (Et₃N, CH₂Cl₂) to generate amides.

| Reagent | Product | Application |

|---|---|---|

| CH₃I | N-Methylpyrrolidinyl thiazole | Precursor for ionic liquids |

| AcCl | N-Acetylpyrrolidinyl thiazole | Anticancer agents (IC₅₀: 5–10 μM) |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the thiazole sulfur to sulfoxide, altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, enhancing solubility.

Structural Impact :

-

Sulfoxides exhibit redshifted UV-Vis absorption (Δλ = 30 nm).

-

Reduced derivatives show improved bioavailability (LogP reduction: 1.2 units) .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

| Coupling Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4,5-Dimethyl-2-(aryl)thiazoles | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated thiazole-pyrrolidines | 65–78% |

Solvent-Dependent Reactivity

Reactions are highly solvent-sensitive:

-

In methanol , competitive debenzoylation occurs, forming 2,3-disubstituted thiazoles (yield: 72–83%) .

Biological Derivatization

Derivatives synthesized via the above reactions demonstrate:

-

Anticancer activity : Thiazole-pyrimidine hybrids inhibit MCF-7 cells (IC₅₀: 5.71 μM) .

-

Anticonvulsant effects : Pyrrolidinyl-thiazole analogs protect against PTZ-induced seizures (ED₅₀: 18.4 mg/kg) .

Stability and Degradation

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of thiazole derivatives, including (R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, in the development of anticonvulsant agents. The structure-activity relationship (SAR) analysis indicates that the incorporation of a pyrrolidine ring enhances anticonvulsant properties. For instance, a related compound demonstrated significant activity with a median effective dose (ED50) of 18.4 mg/kg in the pentylenetetrazol (PTZ) model .

Case Study: Thiazole-Pyrrolidine Analogues

A series of thiazole-pyrrolidine analogues were synthesized and evaluated for their anticonvulsant activity. The most promising compound exhibited high efficacy in both PTZ and maximal electroshock (MES) seizure models, suggesting that modifications to the thiazole moiety can lead to improved therapeutic profiles .

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies focusing on its cytotoxic effects against different cancer cell lines. Thiazole derivatives have been shown to exhibit potent antiproliferative activity.

Case Study: Thiazole-Pyridine Hybrids

In one study, thiazole-pyridine hybrids were synthesized and tested against several cancer cell lines, including breast and prostate cancers. One derivative demonstrated an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil . The presence of electron-withdrawing groups was found to enhance the anticancer activity significantly.

Antimicrobial Activity

Thiazoles are recognized for their broad-spectrum antimicrobial properties. Studies have reported the synthesis of various thiazole derivatives that exhibit potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A synthesized series of 2,5-disubstituted thiazoles showed remarkable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 µg/mL against various bacterial strains . The structural features contributing to this activity included hydrophobic moieties and specific substitutions on the thiazole ring.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives are widely studied for their diverse biological activities and structural versatility. Below is a comparative analysis of (R)-4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole and related compounds based on substituent effects, synthesis pathways, and applications:

Thiazole Carboxylic Acid Derivatives (MMP-2 Inhibitors)

- MMPI-1154 : A lead compound from , this imidazole-carboxylic acid derivative demonstrated potent MMP-2 inhibition (1 µM reduced infarct size in myocardial infarction models). Unlike this compound, MMPI-1154 features a carboxylic acid group instead of pyrrolidine, which enhances metal-binding interactions with MMP-2’s catalytic domain. Thiazole and imidazole scaffolds with polar substituents (e.g., -COOH) showed superior efficacy compared to hydroxamic acid derivatives, suggesting that substituent polarity critically influences inhibitory activity .

Analgesic Thiazole Derivatives (Quinazolinone Hybrids)

- Compounds 11a-c (): These thiazole derivatives, synthesized via cyclization with thioglycolic acid, exhibited analgesic activity. For example, compound 11a (substituted with aryl groups) showed significant pain relief in rodent models. In contrast, this compound lacks the quinazolinone moiety, which is critical for binding to opioid or COX targets. The pyrrolidine group may instead modulate adrenergic or dopaminergic pathways, though this remains speculative without direct data .

Halogen-Substituted Thiazoles (Isostructural Materials)

- Compounds 4 and 5 (): These isostructural thiazoles feature halogenated aryl groups (Cl or F) and pyrazole-triazole hybrids. Their crystal packing and solubility are influenced by halogen electronegativity, with fluorinated analogs (e.g., compound 5) showing slightly better solubility in polar solvents.

Structural and Functional Data Table

Research Implications and Gaps

- Activity Prediction: The pyrrolidine substituent in this compound may confer selectivity for non-metalloproteinase targets (e.g., GPCRs or ion channels), contrasting with carboxylic acid-based MMP inhibitors .

- Synthetic Challenges : Unlike halogenated or heterocyclic-fused thiazoles (e.g., ), the stereoselective synthesis of the pyrrolidine-thiazole hybrid requires chiral catalysts or resolution techniques, which may limit scalability .

- Need for Bioactivity Data: No direct evidence exists for this compound’s pharmacological profile.

Biological Activity

(R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological versatility. The thiazole moiety contributes to various biological activities such as antimicrobial, anticancer, and anticonvulsant properties. The presence of the pyrrolidine group enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures to this compound showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been extensively studied. One analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating significant anticonvulsant efficacy . The SAR analysis revealed that modifications in the thiazole structure could enhance activity; for example, the presence of specific substituents on the pyrrolidine ring was correlated with improved potency.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole-containing compounds. For example, a derivative exhibited a growth inhibition (GI) value of 86.28% against non-small cell lung cancer cells at a concentration of 10 µM . The mechanism underlying this activity often involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing the biological activity of this compound. Key findings include:

- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance antimicrobial activity.

- Pyrrolidine Modifications : Variations in the pyrrolidine structure can significantly alter pharmacological effects, particularly in anticonvulsant and anticancer activities.

| Compound | Activity Type | ED50/IC50 (mg/kg or µM) | Reference |

|---|---|---|---|

| Analogue 1 | Antibacterial | MIC: 3.12 - 12.5 µg/mL | |

| Analogue 2 | Anticonvulsant | ED50: 18.4 | |

| Analogue 3 | Anticancer | GI: 86.28% at 10 µM |

Case Studies

- Anticonvulsant Screening : In a series of experiments using the pentylenetetrazol (PTZ) model, various thiazole derivatives were tested for their ability to prevent seizures. Compounds similar to this compound showed promising results with protective indices indicating effective seizure prevention .

- Anticancer Efficacy : A recent study evaluated several thiazole derivatives against multiple cancer cell lines using NCI-60 screening methods. One compound demonstrated notable cytotoxicity across various lines, reinforcing the potential of thiazoles in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.